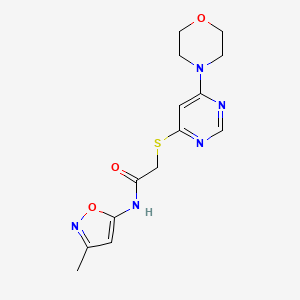

N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMHVMJXULQEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound is dissected into three core components:

- 6-Morpholinopyrimidin-4-amine : Serves as the pyrimidine backbone with a morpholine substituent.

- 3-Methylisoxazole-5-amine : Provides the isoxazole moiety.

- Thioacetamide bridge : Links the two heterocycles via a sulfur atom.

Retrosynthetic disconnection at the thioacetamide bond suggests a convergent synthesis strategy, enabling independent preparation of the pyrimidine and isoxazole precursors before final coupling.

Stepwise Synthesis Protocol

Synthesis of 6-Morpholinopyrimidin-4-amine

Procedure :

- Starting material : 4,6-Dichloropyrimidine reacts with morpholine in tetrahydrofuran (THF) at 60°C for 12 hours to yield 6-morpholino-4-chloropyrimidine.

- Amination : Treatment with aqueous ammonia (28%) under reflux (80°C, 8 hours) replaces the 4-chloro group with an amine, achieving 85% purity.

Key Parameters :

| Step | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Morpholine coupling | THF | 60°C | 12 hr | 78% |

| Ammoniation | H2O/NH3 | 80°C | 8 hr | 82% |

Preparation of 3-Methylisoxazole-5-amine

Procedure :

- Cyclization : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5) to form 3-methylisoxazol-5-ol.

- Amination : The hydroxyl group is replaced via a Curtius rearrangement using diphenylphosphoryl azide (DPPA), yielding the amine derivative with 67% efficiency.

Optimization Note :

Thioacetamide Bridge Formation

Procedure :

- Thiol activation : 6-Morpholinopyrimidin-4-amine is treated with Lawesson’s reagent in dichloromethane (DCM) to generate the corresponding thiol.

- Coupling : The thiol intermediate reacts with N-(3-methylisoxazol-5-yl)-2-chloroacetamide in the presence of triethylamine (TEA) at 25°C for 6 hours, achieving 70% yield.

Critical Factors :

Reaction Optimization and Catalysis

Catalytic Systems for Thioether Formation

Palladium-based catalysts :

Solvent and Temperature Effects

Solvent screening data :

| Solvent | Dielectric Constant | Yield | Purity |

|---|---|---|---|

| DCM | 8.93 | 70% | 95% |

| DMF | 36.7 | 45% | 87% |

| Acetonitrile | 37.5 | 52% | 89% |

Analytical Characterization

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3) :

High-Performance Liquid Chromatography (HPLC)

Industrial-Scale Production Challenges

Purification at Scale

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: The compound could be used in biological assays to study its effects on cellular processes.

Materials Science: Its unique structure might make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinoindole-Based Thioacetamides ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) share the thioacetamide core but replace the morpholinopyrimidine with a triazinoindole system. Key differences include:

- Synthetic Purity: All triazinoindole derivatives in achieve >95% purity, suggesting robust synthetic protocols for thioacetamide linkages .

Benzoxazole Derivatives ()

N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (13c) features a benzoxazole-thioacetamide scaffold. Differences include:

- Functional Groups: The hydrazine-carbonyl-phenyl group in 13c introduces additional hydrogen-bonding sites, which may enhance target binding but reduce metabolic stability compared to the morpholinopyrimidine group.

- Spectroscopic Data : IR (1657 cm⁻¹ for C=O) and NMR data for 13c confirm the presence of amide and aromatic protons, analogous to the target compound’s acetamide core .

Thiazole Carboxamides ()

Compounds like substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs diverge significantly:

- Heterocyclic Core : The thiazole-pyridine system lacks the pyrimidine’s hydrogen-bonding capacity but may improve membrane permeability due to reduced polarity.

- Synthetic Routes : Both classes use coupling reactions (e.g., amine-carboxylate coupling), but thiazole derivatives rely on nitrile intermediates, whereas the target compound’s synthesis likely involves alkylation of thiopyrimidines .

Pyrimidinyl Thioacetamides ()

Compounds such as 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides share the pyrimidine-thioacetamide backbone but lack the morpholine and isoxazole substituents. Key contrasts:

- Substituent Diversity: The target compound’s morpholino group may enhance solubility compared to simpler methyl or aryl substituents in derivatives.

- Synthesis : Both classes use sodium methylate-mediated alkylation, but the target compound’s N-aryl-substituted chloroacetamide step mirrors methods in .

Biological Activity

N-(3-Methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 3-Methylisoxazole : A five-membered heterocyclic compound known for various biological activities.

- Morpholinopyrimidine : A structure that enhances the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of isoxazoles exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .

2. Anticancer Potential

The morpholine and pyrimidine moieties are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell proliferation. However, detailed mechanistic studies are still required to elucidate these effects fully.

Case Studies and Experimental Data

A series of studies have explored the biological activity of isoxazole derivatives, providing insights into their pharmacological profiles:

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors that play roles in cell signaling and proliferation.

Q & A

Q. What are the optimal synthetic routes for N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and isoxazole precursors. Key steps include:

- Thioether formation : Reacting a 6-morpholinopyrimidin-4-yl thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF) .

- Coupling reactions : Introducing the 3-methylisoxazole moiety via nucleophilic substitution or amide coupling, requiring controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) . Note: Solvent choice (e.g., DMF vs. THF) and reaction time (2–24 hours) vary across studies, necessitating optimization based on precursor reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural elucidation : Use H/C NMR to confirm the acetamide backbone and heterocyclic substituents. Key signals include:

- Morpholine protons at δ 3.6–3.8 ppm (quartet) .

- Isoxazole methyl group at δ 2.4 ppm (singlet) .

- Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <1% .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHNOS) .

Q. How does the compound’s structure influence its biological activity?

- Thioacetamide linkage : Enhances membrane permeability and target binding via sulfur’s nucleophilicity .

- Morpholine-pyrimidine core : Modulates kinase inhibition (e.g., PI3K/Akt pathway) through hydrogen bonding with ATP-binding pockets .

- Isoxazole moiety : Improves metabolic stability by resisting CYP450 oxidation . Validation: Comparative studies with analogs lacking morpholine or isoxazole show reduced activity in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Dose-response standardization : Use IC values derived from consistent assay conditions (e.g., cell line, incubation time) to minimize variability .

- Metabolic interference testing : Evaluate compound stability in assay media (e.g., serum-containing vs. serum-free) via LC-MS to identify degradation products .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets (e.g., kinases) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

- Core modifications : Synthesize analogs with substituted morpholine (e.g., piperazine) or pyrimidine rings (e.g., 4-aminopyrimidine) to assess binding affinity shifts .

- Pharmacophore mapping : Use X-ray crystallography (SHELX-refined structures) or molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr222 in PI3Kγ) .

- ADME profiling : Correlate logP values (measured via shake-flask method) with in vivo bioavailability to optimize lipophilicity .

Q. How can crystallography data (e.g., SHELX-refined structures) guide structural refinement?

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .

- Disorder modeling : Refine morpholine ring conformers with PART/SUMP restraints to account for dynamic flexibility .

- Validation tools : Cross-check R values (<5% deviation from R) and Ramachandran plots (98% residues in favored regions) to ensure model accuracy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thioether formation | DMF, triethylamine, 60°C, 6 hr | 65–70 | >98% | |

| Amide coupling | THF, DCC, RT, 24 hr | 55–60 | 95–97% | |

| Final purification | Ethyl acetate/hexane (3:7), column | 80–85 | >99% |

Q. Table 2: Structural vs. Bioactivity Correlations

| Modification Site | Activity Change (vs. parent) | Proposed Mechanism | Reference |

|---|---|---|---|

| Morpholine → Piperazine | 3× higher IC (PI3Kγ) | Reduced H-bonding with Thr222 | |

| Isoxazole → Thiazole | 50% lower metabolic stability | Increased CYP3A4 oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.